
Molecular hydrogen;plutonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular hydrogen;plutonium is a chemical compound with the formula PuH₃. It is one of the hydrides of plutonium, where plutonium is in the +3 oxidation state. This compound is known for its unique properties and its role in various scientific research applications. This compound is a non-stoichiometric compound, meaning its composition can vary slightly. It is typically formed by the direct reaction of plutonium metal with hydrogen gas.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molecular hydrogen;plutonium is synthesized by reacting plutonium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures ranging from 100°C to 200°C. The general reaction can be represented as: [ \text{Pu} + \frac{3}{2} \text{H}_2 \rightarrow \text{PuH}_3 ]
Industrial Production Methods: While there is limited information on large-scale industrial production of plutonium trihydride, the synthesis process in a laboratory setting involves controlled conditions to ensure safety and precision. The reaction is usually conducted in a vacuum or an inert atmosphere to prevent contamination and unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Molecular hydrogen;plutonium undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, plutonium trihydride can oxidize to form plutonium oxides such as PuO₂.
Reduction: It can be reduced back to plutonium metal under certain conditions.
Hydrolysis: Reacts with water to form plutonium hydroxides and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Hydrolysis: Water or moisture at room temperature.
Major Products Formed:
Oxidation: Plutonium dioxide (PuO₂).
Reduction: Plutonium metal (Pu).
Hydrolysis: Plutonium hydroxides and hydrogen gas.
Scientific Research Applications
Molecular hydrogen;plutonium has several scientific research applications, including:
Magnetic Studies: Due to its unique magnetic properties, it is used in studies related to magnetism and magnetic susceptibility.
Nuclear Research: It plays a role in nuclear research, particularly in understanding the behavior of plutonium in different chemical states.
Material Science: Used in the study of plutonium metallurgy and the development of new materials.
Mechanism of Action
The mechanism of action of plutonium trihydride involves its interaction with other chemical species. For instance, its oxidation involves the transfer of electrons from plutonium to oxygen, forming plutonium oxides. The compound’s ferromagnetic properties at low temperatures are due to the alignment of magnetic moments in the plutonium atoms .
Comparison with Similar Compounds
Plutonium Dihydride (PuH₂): Another hydride of plutonium, where plutonium is in the +2 oxidation state.
Uranium Hydride (UH₃): A similar compound with uranium instead of plutonium. It also exhibits unique magnetic and chemical properties.
Uniqueness of Plutonium Trihydride: Molecular hydrogen;plutonium is unique due to its specific oxidation state and its ferromagnetic properties at relatively high temperatures (101 K). This makes it distinct from other hydrides of plutonium and similar compounds of other actinides .
Properties
CAS No. |
15457-77-9 |
|---|---|
Molecular Formula |
H6Pu |
Molecular Weight |
250.112 |
IUPAC Name |
molecular hydrogen;plutonium |
InChI |
InChI=1S/Pu.3H2/h;3*1H |
InChI Key |
FYCLQSJNZIPDAJ-UHFFFAOYSA-N |
SMILES |
[HH].[HH].[HH].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



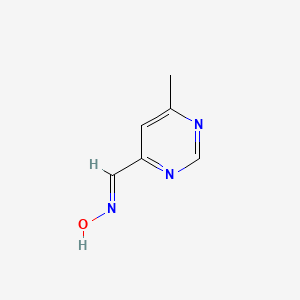
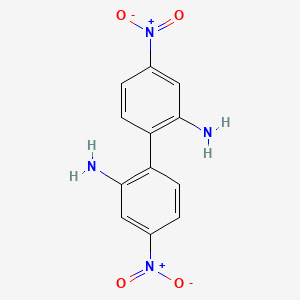
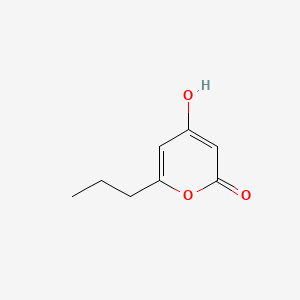
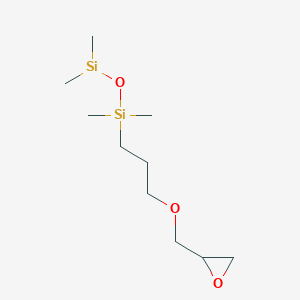

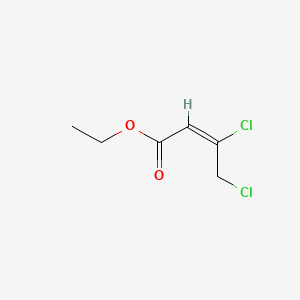
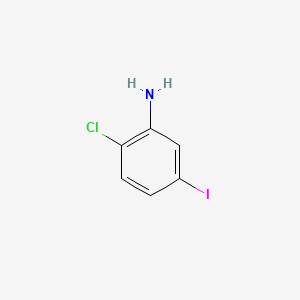
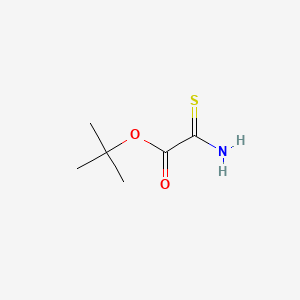
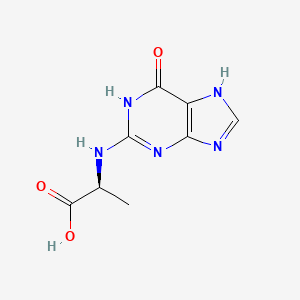
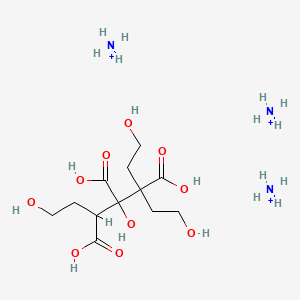

![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
